2-chloro-4-nitro-N-nonylbenzamide
Description
2-Chloro-4-nitro-N-nonylbenzamide is a benzamide derivative featuring a nitro group at the 4-position and a chlorine substituent at the 2-position of the benzene ring. The amide nitrogen is bonded to a nonyl chain (C₉H₁₉), distinguishing it from simpler analogs with shorter or aromatic substituents.
Properties
Molecular Formula |
C16H23ClN2O3 |
|---|---|
Molecular Weight |
326.82g/mol |
IUPAC Name |
2-chloro-4-nitro-N-nonylbenzamide |
InChI |
InChI=1S/C16H23ClN2O3/c1-2-3-4-5-6-7-8-11-18-16(20)14-10-9-13(19(21)22)12-15(14)17/h9-10,12H,2-8,11H2,1H3,(H,18,20) |
InChI Key |
KCFGDMDBACYWHO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Canonical SMILES |
CCCCCCCCCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Parameters
Key Observations :
- Electron-Withdrawing Groups : The nitro group at position 4 in all analogs enhances electrophilicity, influencing reactivity in substitution or reduction reactions.
- Bioactivity : Clonitralid () demonstrates molluscicidal activity due to its hydroxyl and dual chloro/nitro groups, suggesting that substituent positioning modulates biological interactions.
Key Findings :
- Acyl Chloride Reactivity : Most analogs are synthesized via nucleophilic acyl substitution using benzoyl chlorides and amines, a standard method for amide formation .
- Crystallography : Hydrogen bonding patterns (e.g., N–H⋯O in ) influence crystal packing and stability, critical for solid-state applications.
Critical Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
